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Magnesium(II) Acetylacetonate

PVC thermal stabilization β-diketone auxiliary stabilizers polymer additive melting point

Magnesium(II) acetylacetonate [Mg(acac)₂, CAS 14024-56-7 (anhydrous) / 68488-07-3 (dihydrate)] is a bis-chelated β-diketonate coordination complex in which a central Mg²⁺ ion is bound by two bidentate acetylacetonate ligands. It is most commonly supplied as the dihydrate, a white to off-white crystalline powder with a decomposition point of approximately 265 °C.

Molecular Formula C10H14MgO4
Molecular Weight 222.52 g/mol
Cat. No. B8223547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium(II) Acetylacetonate
Molecular FormulaC10H14MgO4
Molecular Weight222.52 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Mg+2]
InChIInChI=1S/2C5H8O2.Mg/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3+;
InChIKeyAKTIAGQCYPCKFX-SYWGCQIGSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium(II) Acetylacetonate Procurement Guide: What Defines This β-Diketonate Precursor


Magnesium(II) acetylacetonate [Mg(acac)₂, CAS 14024-56-7 (anhydrous) / 68488-07-3 (dihydrate)] is a bis-chelated β-diketonate coordination complex in which a central Mg²⁺ ion is bound by two bidentate acetylacetonate ligands. It is most commonly supplied as the dihydrate, a white to off-white crystalline powder with a decomposition point of approximately 265 °C . The compound belongs to the broader class of metal acetylacetonates widely employed as volatile precursors for chemical vapor deposition (CVD), as catalysts in organic synthesis and polymerization, and as thermal stabilizers for halogenated polymers. In the solid state, Mg(acac)₂ adopts a trimeric oligomeric structure, which directly depresses its vapor pressure relative to monomeric magnesium precursors — a defining feature that simultaneously limits its utility in conventional MOCVD while conferring advantages in solution-based processing routes where controlled hydrolysis and thermal decomposition are paramount [1].

Why Magnesium(II) Acetylacetonate Cannot Be Casually Replaced by Other Mg or Acetylacetonate Sources


The assumption that any magnesium β-diketonate or even another alkaline-earth acetylacetonate can substitute for Mg(acac)₂ without consequence is contradicted by at least three independently verifiable property divergences. First, solid-state nuclearity drives volatility: Mg(acac)₂ is trimeric, whereas the bulkier Mg(tmhd)₂ is dimeric and its TMEDA adduct is monomeric; the resulting vapor-pressure hierarchy directly determines which precursor is viable for a given CVD reactor geometry [1]. Second, the metal identity within the acetylacetonate family alters the melting point sufficiently to affect polymer-processing compatibility — Ca(acac)₂ melts at approximately 250 °C, roughly 20 °C below Mg(acac)₂, meaning that at typical PVC processing temperatures (~200 °C) neither compound melts, but the difference governs dispersion behavior and the achievable melting-point depression when formulated with free β-diketones [2]. Third, hydrolytic stability varies enormously across magnesium precursor classes: magnesium alkoxides such as Mg(OEt)₂ react violently with water and require strictly inert handling, whereas Mg(acac)₂ is described as resistant to hydrolysis and can be processed in ambient atmosphere for sol-gel routes . These three axes — volatility, thermal transition, and moisture tolerance — make generic substitution technically risky without re-optimization of the entire process.

Quantitative Differential Evidence for Magnesium(II) Acetylacetonate: Head-to-Head and Cross-Study Comparisons


Melting Point Differential: Mg(acac)₂ (≈270 °C) vs. Ca(acac)₂ (≈250 °C) Governs PVC Heat-Stabilizer Formulation Design

A key differentiator between magnesium acetylacetonate and its closest structural analog, calcium acetylacetonate, is the approximately 20 °C elevation in melting point. According to patent disclosure US 6,455,621, the melting point of Mg(acac)₂ is approximately 270 °C, while that of Ca(acac)₂ is approximately 250 °C [1]. This 20 °C difference is large enough that at typical PVC processing temperatures of approximately 200 °C, neither compound melts; however, when formulated with free β-diketones to depress the melting point below 200 °C, the starting melting-point offset dictates the required free-β-diketone loading and the resulting dispersion homogeneity. The patent explicitly pairs Mg(acac)₂ and Ca(acac)₂ as interchangeable in the coating/stabilizer composition, making this a directly comparable parameter anchored in the same industrial application context.

PVC thermal stabilization β-diketone auxiliary stabilizers polymer additive melting point

Metal–Oxygen Bond Ionicity: Mg(acac)₂ Occupies a Quantitatively Distinct Position Between Be(acac)₂ (Covalent) and Zn(acac)₂ (Highly Ionic)

Quantum-chemical calculations using DFT (CAM-B3LYP/cc-pVTZ) and OVGF methods reveal that the nature of the M–O bond in bis-acetylacetonates varies dramatically with the metal identity. The Coulomb potential — a quantitative proxy for ionic vs. covalent character — was calculated as approximately 2.20 eV for Be(acac)₂ (mostly covalent), approximately 8 eV for Mg(acac)₂ (essentially ionic), and 12.3 eV (and 11.3 eV) for Zn(acac)₂ (strongly ionic) [1][2]. Mg(acac)₂ thus occupies an intermediate position: its M–O bond is decisively ionic (≈3.6× the Coulomb potential of Be), yet significantly less ionic than Zn (≈65% of the Zn value). This intermediate ionicity is reported to correlate with the covalence trend Be → Mg → Zn, driven by increasing ionic radius, and has practical consequences for ligand-exchange kinetics during sol-gel hydrolysis and for the thermal lability of the chelate during CVD precursor delivery [3].

metal-ligand bonding Coulomb potential DFT calculations precursor reactivity

Hydrolytic Stability: Mg(acac)₂ Is Handling-Safe in Ambient Atmosphere, Whereas Magnesium Ethoxide Reacts Violently with Water

Supplier technical datasheets and chemical property databases consistently classify Mg(acac)₂ as 'resistant to hydrolysis' and 'no reaction with water under neutral conditions,' with a hydrolytic sensitivity rating of 4 (on a scale where lower numbers indicate greater water reactivity) . In stark contrast, magnesium ethoxide [Mg(OEt)₂] — a common alternative magnesium precursor for sol-gel routes — is categorized as 'reacts violently with water,' 'highly flammable,' and 'incompatible with water, moisture and moist air' [1]. This differential is critical for sol-gel hydrotalcite synthesis, where Paredes et al. (2006) directly compared Mg(OEt)₂ and Mg(acac)₂ as magnesium sources under otherwise identical conditions (aluminum acetylacetonate as the Al precursor, microwave-assisted gelation) and found that the acetylacetonate-only precursor system (Mg(acac)₂ + Al(acac)₃) yielded distinct interlayer anion composition (pure acetylacetonate vs. mixed ethoxide–acetylacetonate) and different crystallinity outcomes [2]. While this study did not quantify surface area as a function of Mg precursor alone, it established that precursor choice alters the resulting hydrotalcite structure.

sol-gel processing precursor handling safety hydrolysis resistance moisture sensitivity

Thermal Decomposition to MgO: Clean Two-Step Pathway with Oxide Formation at 450 °C Enables Predictable Thin-Film Processing

The thermal decomposition of Mg(acac)₂ follows a well-characterized, two-step pathway: above the melting/decomposition temperature of 265 °C, the molecule splits to release gaseous organic fragments and a liquid intermediate formulated as MgC₅H₆O₂, which subsequently converts to MgO at 450 °C [1][2]. This contrasts with magnesium nitrate hexahydrate [Mg(NO₃)₂·6H₂O], which decomposes via a complex multi-step sequence involving dehydration, nitrate decomposition, and evolution of NOₓ gases, often leaving residual nitrogen contamination in the oxide film [3]. The defined 450 °C MgO formation temperature for Mg(acac)₂ allows process engineers to set a precise substrate temperature for spray-pyrolysis or CVD deposition of MgO films — as demonstrated in the patent literature for MgF₂ film deposition where Mg(acac)₂ is delivered to a glass substrate heated to 480–650 °C (900–1200 °F) [4].

CVD precursor MgO thin films thermal decomposition spray pyrolysis

PVC Thermal Stabilization Performance: Mg(acac)₂ as Auxiliary Stabilizer Delivers 57-Minute Thermal Stability in Synergistic Formulation

Li et al. (2019) synthesized Mg(acac)₂·2H₂O via a one-step heterogeneous precipitation method and evaluated its performance as a PVC auxiliary heat stabilizer using static thermal aging and Congo red test methods. At an optimized mass ratio of main thermal stabilizer to auxiliary heat stabilizer of 3:5, the PVC thermal stability time reached 57 minutes [1]. For comparative context, a separate study on divalent metal acetylacetonates for PVC stabilization reported that Ca(acac)₂ at a loading of 4 phr in 100 phr PVC achieved a thermal stability time exceeding 83 minutes under identical temperature conditions (200 ± 1 °C), while Zn(acac)₂—Ca(acac)₂ combinations at an optimized Zn:Ca ratio of 1:19 yielded 80 minutes [2]. It must be noted that these are cross-study comparisons with different testing protocols (Congo red vs. static aging), different loading levels, and different primary stabilizer systems; direct head-to-head Mg(acac)₂ vs. Ca(acac)₂ data from a single controlled study are not publicly available. The available evidence supports a class-level inference that Mg(acac)₂ functions as an effective auxiliary stabilizer, with its specific advantage over Ca(acac)₂ lying not in absolute stabilization time but in its higher melting point (270 °C vs. 250 °C), which influences long-term dispersion stability at elevated service temperatures.

PVC heat stabilizer auxiliary thermal stabilizer Congo red test synergistic stabilization

Gas-Phase Molecular Structure: Mg–O Bond Length of 1.966(4) Å and O–Mg–O Angle of 93.3(2)° Provide Definitive Quality-Control Benchmarks

The molecular structure of Mg(acac)₂ has been determined by synchronous gas-phase electron diffraction (GED) coupled with mass spectrometry and corroborated by quantum mechanical calculations at the HF/6-311+G(d,p), B3LYP/6-311+G(d,p), and MP2/6-311+G(d,p) levels [1]. The molecule adopts D₂d symmetry with the two chelate rings oriented in perpendicular planes. Key structural parameters include: rα(Mg–O) = 1.966(4) Å, rα(O–C) = 1.279(2) Å, rα(C–C′) = 1.408(3) Å, rα(C–Cₘ) = 1.534(4) Å; valence angle ∠α(O–Mg–O) = 93.3(2)°, ∠α(O–C′–C) = 125.3(2)°, ∠α(O–C–Cₘ) = 116.2(4)° [2]. These experimentally determined parameters — particularly the Mg–O bond distance of 1.966 Å — serve as unambiguous identity and purity benchmarks for incoming quality control. A batch whose extended X-ray absorption fine structure (EXAFS) or single-crystal XRD refinement yields Mg–O distances deviating significantly from 1.966 Å (e.g., ≥0.02 Å) may indicate partial hydration, ligand degradation, or the presence of oligomeric impurities beyond the expected trimeric solid-state structure. While analogous GED data exist for Be(acac)₂ and Zn(acac)₂, the Mg–O distance of 1.966 Å is distinctly longer than the Be–O bond (~1.62 Å, reflecting covalent character) and shorter than the Zn–O bond (~1.98–2.00 Å), consistent with the ionic-radius trend and the intermediate ionicity of the Mg–O bond [3].

gas-phase electron diffraction molecular structure Mg–O bond distance quality control

Evidence-Backed Application Scenarios Where Magnesium(II) Acetylacetonate Demonstrates a Verifiable Selection Advantage


PVC Auxiliary Heat Stabilizer Requiring Elevated-Temperature Dispersion Stability (Polymer Compounding)

In rigid and flexible PVC formulations operating at processing temperatures up to 200 °C, Mg(acac)₂ serves as an auxiliary heat stabilizer in synergy with calcium-zinc primary stabilizer systems. The selection of Mg(acac)₂ over Ca(acac)₂ is justified when the 20 °C higher melting point of Mg(acac)₂ (≈270 °C vs. ≈250 °C) provides a wider thermal window before the auxiliary stabilizer melts and phase-separates, reducing the risk of 'zinc burning' discoloration during high-shear extrusion. Li et al. (2019) demonstrated that Mg(acac)₂ achieves a 57-minute thermal stability time at a 3:5 auxiliary-to-primary mass ratio, establishing a quantitative formulation starting point [1]. Patent literature further supports that Mg(acac)₂ can be coated with compatibilizing agents to improve dispersion and moisture repellency in the final polymer matrix [2].

Sol-Gel Synthesis of Hydrotalcite-Like Layered Double Hydroxides Under Ambient Laboratory Conditions

For research groups synthesizing Mg/Al layered double hydroxides (LDHs) via sol-gel routes, Mg(acac)₂ is the preferred magnesium source when inert-atmosphere infrastructure (glovebox, Schlenk line) is unavailable or would impose unacceptable throughput constraints. Unlike magnesium ethoxide, which reacts violently with atmospheric moisture, Mg(acac)₂ is classified as resistant to hydrolysis and can be weighed and dissolved in organic solvents on the open bench. Paredes et al. (2006) demonstrated that the Mg(acac)₂ + Al(acac)₃ precursor combination, coupled with microwave-assisted gelation, yields hydrotalcite-like compounds where the acetylacetonate precursors directly influence surface area and crystallinity [3]. The intermediate ionic character of the Mg–O bond (Coulomb potential ≈ 8 eV) provides a hydrolysis rate that is well-matched to Al(acac)₃, promoting homogeneous gel formation without premature precipitation of Mg(OH)₂ [4].

Chemical Vapor Deposition and Spray Pyrolysis of MgO Thin Films on Temperature-Sensitive Substrates

Mg(acac)₂ is a viable precursor for ultrasonic spray pyrolysis and aerosol-assisted CVD of MgO films when the substrate temperature can be maintained at or above 450 °C — the temperature at which the intermediate MgC₅H₆O₂ quantitatively converts to MgO. This well-defined conversion threshold allows process engineers to deposit MgO buffer layers, protective coatings, or dielectric films on substrates such as soda-lime glass (softening point ~550–600 °C) without exceeding the substrate's thermal budget. The absence of corrosive NOₓ byproducts (in contrast to Mg(NO₃)₂·6H₂O) simplifies exhaust gas management and extends reactor component lifetime [5]. Additionally, the patent of Platts (1992) demonstrates that Mg(acac)₂ can serve as the magnesium source in reactive precursor formulations for MgF₂ optical coatings on glass at 480–650 °C, where the acetylacetonate ligand acts as a built-in volatile carrier, eliminating the need for separate organic solvents in some delivery configurations [6].

Co-Precursor for Doped ZnO and Mixed-Oxide Thin Films via Atmospheric-Pressure MOCVD

When depositing Mg-doped ZnO (ZnMgO) thin films for optoelectronic or luminescent applications, Mg(acac)₂ and Zn(acac)₂ can be co-delivered from a mixed-source or dual-bubbler system. Myroniuk et al. (2021) demonstrated atmospheric-pressure MOCVD of ZnO:Mg films at substrate temperatures of 190–450 °C using mixtures of zinc and magnesium acetylacetonates (5 and 10 wt% Mg) as precursors [7]. The selection of Mg(acac)₂ over alternative magnesium sources (e.g., Mg(tmhd)₂) for this application is driven by the matched volatility and decomposition onset of Zn(acac)₂ and Mg(acac)₂, which simplifies precursor delivery engineering compared to systems where the two β-diketonates have widely disparate sublimation enthalpies. The intermediate M–O bond ionicity of Mg(acac)₂ (8 eV) relative to Zn(acac)₂ (12.3 eV) further predicts that the Mg precursor will undergo slightly slower ligand exchange during film growth, which can be advantageous for achieving a gradient Mg concentration profile through the film thickness when desired [8].

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